molecular formula C7H5Br2Cl B1344823 2-Bromo-1-(bromomethyl)-3-chlorobenzene CAS No. 220453-60-1

2-Bromo-1-(bromomethyl)-3-chlorobenzene

Cat. No.: B1344823
CAS No.: 220453-60-1
M. Wt: 284.37 g/mol
InChI Key: WXOCIVQFRGGCER-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-chlorobenzene ( 220453-60-1) is a high-purity, polyhalogenated aromatic compound offered as a key synthetic building block for research use only. With the molecular formula C 7 H 5 Br 2 Cl and a molecular weight of 284.38 g/mol, this compound is characterized by its triple functionality, featuring both aryl bromide and chloride groups, as well as a highly reactive benzylic bromide moiety . This distinct structure makes it a valuable scaffold for constructing complex molecules in medicinal chemistry and materials science. The compound's primary research value lies in its application in advanced synthetic methodologies, particularly in sequential cross-coupling reactions and as a precursor for heterocyclic systems. The differing bond strengths of the carbon-chlorine and carbon-bromine bonds (C-Cl > C-Br) allow for selective functionalization at specific halogenated sites, while the benzylic bromide offers a distinct pathway for nucleophilic substitution or further elaboration . To preserve its reactivity and stability, the compound requires cold-chain transportation and must be stored under an inert atmosphere at 2-8°C . Handling requires strict safety precautions. It is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Researchers must use appropriate personal protective equipment (PPE) including gloves, eye protection, and face shields, and adhere to all stated precautionary measures. This product is strictly for professional laboratory research and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOCIVQFRGGCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220453-60-1
Record name 2-bromo-1-(bromomethyl)-3-chlorobenzene
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Synthetic Methodologies and Strategies

Direct Halogenation Approaches to the Aromatic Ring

The introduction of halogen substituents onto an aromatic ring through electrophilic aromatic substitution is a foundational method in organic synthesis. For a target molecule like 2-Bromo-1-(bromomethyl)-3-chlorobenzene, this approach would typically involve establishing the 2-bromo-3-chloro substitution pattern on a toluene (B28343) derivative, which could then undergo subsequent benzylic halogenation. The success of this strategy hinges on the ability to control the position of the incoming halogen.

The regioselective bromination of a substituted benzene (B151609) ring is governed by the electronic and steric effects of the substituents already present. In a potential precursor such as 3-chlorotoluene (B144806), both the methyl group and the chlorine atom are ortho-, para-directing groups. However, the methyl group is activating, while the chlorine atom is deactivating. This differential influence means the methyl group's directing effect is generally dominant.

Electrophilic bromination of 3-chlorotoluene using molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would lead to substitution primarily at positions ortho and para to the activating methyl group (positions 2, 4, and 6). libretexts.org This results in a mixture of isomers, including the desired 2-bromo-3-chlorotoluene (B1273141), alongside 4-bromo-3-chlorotoluene (B1266831) and 6-bromo-3-chlorotoluene. The separation of these isomers can be challenging, making this a less efficient route for obtaining a pure precursor. libretexts.org

To enhance regioselectivity, various brominating agents and catalytic systems have been explored. N-bromosuccinimide (NBS) in combination with silica (B1680970) gel or certain zeolites can offer improved para-selectivity in some electrophilic aromatic brominations. nih.govresearchgate.net However, for a substrate like 3-chlorotoluene, achieving high selectivity for the sterically hindered 2-position remains a significant synthetic hurdle.

An alternative approach involves the directed chlorination of a bromo-substituted precursor. For instance, the chlorination of 2-bromotoluene (B146081) would be directed by both the bromo and methyl groups. Both are ortho-, para-directors, which would favor chlorination at positions 3, 4, and 6, again leading to a mixture of products. libretexts.org

Given the challenges in controlling regioselectivity in direct halogenation of simple precursors, these methods are often less favored for the synthesis of highly substituted, specific isomers like 2-bromo-3-chlorotoluene. More sophisticated multi-step routes that build the substitution pattern in a controlled sequence are generally preferred.

Benzylic Bromination Protocols

The most direct route to this compound involves the benzylic bromination of the corresponding toluene derivative, 2-bromo-3-chlorotoluene. This reaction proceeds via a free-radical mechanism, selectively targeting the methyl group attached to the aromatic ring. chadsprep.com

The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS), is the most common method for benzylic bromination. wikipedia.org This reaction is typically performed by refluxing the substrate with NBS in a nonpolar solvent, such as carbon tetrachloride (CCl₄), in the presence of a radical initiator or under photochemical conditions. commonorganicchemistry.com Due to the toxicity of CCl₄, alternative solvents like cyclohexane, acetonitrile (B52724), or 1,2-dichloroethane (B1671644) are now more commonly used. reddit.comsciforum.net

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light, which generates a bromine radical from the low concentration of Br₂ present. chadsprep.commasterorganicchemistry.com The bromine radical then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl (B1604629) radical. This radical reacts with a molecule of Br₂ to yield the desired benzyl bromide and another bromine radical, which continues the chain reaction. masterorganicchemistry.com

The presence of deactivating groups on the aromatic ring, such as the two halogens in 2-bromo-3-chlorotoluene, can make the benzylic C-H bond stronger and the reaction more difficult to initiate compared to unsubstituted toluene. google.com In such cases, more forcing conditions or alternative initiation systems may be required. Lewis acids, such as tetrachlorosilane (B154696) (SiCl₄), have been shown to catalyze benzylic bromination with NBS at room temperature, providing a milder alternative to traditional radical initiation. sciforum.net

Substrate Initiator/Catalyst Solvent Conditions Product Yield (%)
TolueneBenzoyl PeroxideCCl₄RefluxBenzyl bromide~80%
4-ChlorotolueneSiCl₄CH₃CNRoom Temp4-Chlorobenzyl bromide69% sciforum.net
3-BromotolueneSiCl₄CH₃CNRoom Temp3-Bromobenzyl bromide75% sciforum.net
Substituted ToluenesAIBNCyclohexaneRefluxSubstituted Benzyl BromidesGood-Excellent

This table presents representative data for benzylic brominations to illustrate typical conditions and yields.

While NBS is the most widely used reagent for benzylic bromination, several alternatives exist, which can be advantageous in specific situations, particularly when NBS leads to competing nuclear bromination on activated rings. tandfonline.com

Bromotrichloromethane (BrCCl₃): This reagent can effectively brominate benzylic positions under photochemical initiation. tandfonline.com It serves as a source of bromine radicals and is sometimes more selective than NBS, avoiding unwanted aromatic bromination. tandfonline.comtandfonline.com The reaction mechanism can involve either the trichloromethyl radical or a bromine atom as the primary hydrogen-abstracting species, depending on the reaction conditions. acs.org

Molecular Bromine (Br₂): In the presence of a radical initiator like light, molecular bromine can also perform benzylic bromination. However, it is often less selective than NBS and can lead to electrophilic addition to any double bonds or electrophilic substitution on the aromatic ring. chadsprep.com The key to successful benzylic bromination with Br₂ is maintaining a very low concentration of the reagent, a condition that is inherently met when using NBS. libretexts.org

Other Reagents: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another N-bromoimide that can be used for benzylic bromination, sometimes in the presence of a Lewis acid catalyst to prevent competing aromatic bromination. scientificupdate.com

Reagent Typical Conditions Advantages Disadvantages
NBS Radical initiator or light, nonpolar solventHigh selectivity for benzylic position, convenient solid reagentCan cause nuclear bromination on highly activated rings
BrCCl₃ Photochemical initiationGood for substrates prone to nuclear bromination with NBSLiquid reagent, requires photochemical setup
Br₂ Radical initiator or lightInexpensiveLow selectivity, can lead to multiple side reactions (aromatic substitution, addition)
DBDMH Radical or Lewis acid catalysisSimilar to NBS, can offer different selectivityLess commonly used than NBS

Multi-Step Synthetic Routes from Simpler Precursors

To overcome the regioselectivity challenges associated with direct halogenation, multi-step synthetic sequences are often employed. A highly plausible route to this compound begins with a precursor where the substitution pattern can be unambiguously established using reliable, high-yielding reactions.

A logical pathway starts from 3-chloro-2-methylaniline:

Diazotization and Sandmeyer Reaction: The synthesis commences with 3-chloro-2-methylaniline. The primary amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C).

Introduction of Bromine: The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide (CuBr). This reliably replaces the diazonium group with a bromine atom, yielding the key intermediate, 2-bromo-3-chlorotoluene, in good yield. This method provides excellent regiochemical control, avoiding the isomeric mixtures produced by direct electrophilic bromination.

Benzylic Bromination: The final step involves the selective free-radical bromination of the methyl group of 2-bromo-3-chlorotoluene. As detailed in section 2.2.1, this is effectively accomplished using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent under reflux or irradiation, affording the final product, this compound.

This multi-step approach, by building the molecule logically and utilizing high-selectivity reactions like the Sandmeyer reaction, represents a more robust and efficient strategy for the synthesis of this compound compared to direct halogenation methods.

Strategies Involving Functional Group Interconversions on the Aromatic Core

Functional group interconversion is a cornerstone for synthesizing specifically substituted aromatic rings. A common and effective strategy for preparing the 2-bromo-3-chlorotoluene precursor involves the Sandmeyer reaction, which transforms an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgncert.nic.inbyjus.com This method provides a reliable pathway for introducing a bromine or chlorine atom at a specific position that might be difficult to achieve through direct electrophilic aromatic substitution.

The synthesis can be envisioned in two main stages:

Formation of 2-Bromo-3-chlorotoluene: A plausible route begins with a suitably substituted aniline. For instance, starting with 2-chloro-3-aminotoluene, the amino group can be converted into a diazonium salt using sodium nitrite in a cold, acidic solution. Subsequent treatment with a copper(I) bromide (CuBr) catalyst replaces the diazonium group with a bromine atom, yielding the desired 2-bromo-3-chlorotoluene. ncert.nic.innih.gov The Sandmeyer reaction is advantageous for its wide applicability and ability to introduce a range of functional groups. wikipedia.org

Benzylic Bromination: With the aromatic core established, the final step is the halogenation of the benzylic position. This is a free-radical substitution reaction where a hydrogen atom on the methyl group is replaced by a bromine atom. libretexts.org This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (UV or visible light). libretexts.orgnih.gov The relative weakness of the benzylic C-H bonds allows for selective bromination at this site, as the resulting benzyl radical is stabilized by resonance. libretexts.org

Table 1: Functional Group Interconversion Strategy

StepTransformationTypical ReagentsPurpose
1a Diazotization of Aryl Amine2-Chloro-3-aminotoluene, NaNO₂, HBr (cold)Formation of a diazonium salt intermediate from a primary aromatic amine. ncert.nic.in
1b Sandmeyer ReactionDiazonium Salt, Copper(I) Bromide (CuBr)Replacement of the diazonium group with a bromine atom to form the 2-bromo-3-chlorotoluene core. wikipedia.org
2 Benzylic Bromination2-Bromo-3-chlorotoluene, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or LightSelective radical substitution of a benzylic hydrogen with bromine to yield the final product. libretexts.org

Cyclization and Ring-Opening Pathways for Precursor Access

While functional group interconversion on an existing aromatic ring is the most direct route, advanced synthetic strategies involving the construction of the benzene ring itself can also be considered. These methods are powerful for creating highly substituted aromatics and are often employed in the synthesis of complex molecules. nih.govmasterorganicchemistry.com

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne components can rapidly assemble a highly functionalized benzene ring in a single step. nih.gov In principle, a correctly substituted six-carbon chain with appropriate precursors to the chloro, bromo, and methyl groups could be cyclized to form the aromatic core. However, controlling the chemoselectivity and regioselectivity when using three different alkyne molecules remains a significant synthetic challenge. nih.gov

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for forming six-membered rings. masterorganicchemistry.com This strategy would involve reacting a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). khanacademy.org A subsequent aromatization step, such as oxidation or elimination, would be required to form the benzene ring. The substituents (precursors to -Br, -Cl, and -CH₃) would need to be strategically placed on the diene and dienophile to achieve the desired 1,2,3-substitution pattern on the final aromatic product. This approach has been used to set the stereochemistry in complex natural product synthesis. masterorganicchemistry.com

Emerging Synthetic Techniques for Enhanced Efficiency

Recent advancements in synthetic chemistry offer milder, safer, and more efficient alternatives to traditional methods, particularly for radical reactions and large-scale production.

Photoredox Catalysis in Halogenation Reactions

Photoredox catalysis has emerged as a sustainable and powerful method for initiating radical reactions under mild conditions using visible light. carthage.edu This technique can be applied to the benzylic bromination step, offering an alternative to high-temperature thermal initiation or the use of high-energy UV light. carthage.edu

In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, which ultimately generates the bromine radical required for the chain reaction. cas.cn This method minimizes the use of toxic reagents and allows for greater control over the reaction. carthage.edu Research into photocatalytic benzylic bromination has shown success in achieving moderate yields, with ongoing efforts focused on optimizing reaction conditions to improve efficiency. carthage.edu

Application of Continuous Flow Reactors in Industrial Synthesis

For industrial-scale synthesis, safety and process control are paramount. Radical brominations can be highly exothermic and difficult to control in large batch reactors. Continuous flow chemistry provides a solution by performing reactions in small-diameter tubes or microreactors. rsc.orgnih.gov

The key advantages of this technology include:

Enhanced Safety: The small reactor volume minimizes the risk associated with hazardous reagents and highly exothermic reactions. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, preventing the formation of hotspots and improving reaction selectivity. rsc.orgnih.gov

Precise Process Control: Reaction parameters such as temperature, residence time, and stoichiometry can be controlled with high precision, leading to more consistent product quality and yield. researchgate.net

Scalability: Production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch photochemical reactions. acs.orgresearchgate.net

Continuous flow reactors are particularly well-suited for photochemical reactions, including benzylic bromination, where transparent tubing allows for uniform irradiation with efficient light sources like LEDs. rsc.orgacs.orgacs.org This technology has been successfully applied to produce benzyl bromides on a large scale with high throughput and reduced waste. rsc.orgacs.org

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities. The benzylic bromination step is particularly sensitive, with potential side reactions including over-bromination to form 2-bromo-1-(dibromomethyl)-3-chlorobenzene or electrophilic bromination on the aromatic ring. nih.govscientificupdate.com

Key parameters requiring careful optimization include:

Reagent Stoichiometry: Using only a slight excess of the brominating agent, such as 1.05 equivalents of NBS, can be sufficient to drive the reaction to completion while minimizing side products, especially in efficient flow systems. acs.orgresearchgate.net

Temperature: Temperature affects the rate of both the desired reaction and competing side reactions. While higher temperatures increase the reaction rate, they may decrease selectivity. numberanalytics.com Photochemical methods often allow for lower operating temperatures, which can improve yields. tandfonline.com

Solvent: The choice of solvent can influence radical stability and reaction outcomes. Modern protocols often favor solvents like acetonitrile over hazardous chlorinated solvents such as carbon tetrachloride. acs.orgorganic-chemistry.org

Reaction Time/Flow Rate: In continuous flow systems, the residence time in the reactor is a critical parameter. Shorter residence times can sometimes prevent the formation of dibrominated byproducts. researchgate.net

Initiation Method: The choice between thermal and photochemical initiation, and the specific initiator or light source used, can significantly impact efficiency and selectivity. nih.govrsc.org

Careful tuning of these variables is necessary to create a robust and efficient process that favors the formation of the desired monobrominated product. scientificupdate.comgla.ac.uk

Table 2: Optimization Parameters for Benzylic Bromination

ParameterVariableImpact on Yield & Selectivity
Brominating Agent NBS, DBDMH, Br₂Choice affects reactivity and potential for side reactions (e.g., ring bromination). libretexts.orgnih.gov
Stoichiometry Molar equivalents of brominating agentExcess reagent can lead to over-bromination (dibromide formation). scientificupdate.com
Temperature Reaction temperature (°C)Affects reaction rate; higher temperatures can decrease selectivity and promote decomposition. numberanalytics.com
Initiation Thermal (AIBN) vs. Photochemical (Light)Photochemical methods can be milder and more selective. acs.org
Solvent CCl₄, CH₃CN, ChlorobenzeneInfluences reagent solubility and safety profile; can stabilize radical intermediates. rsc.orgacs.org
Residence Time (In Flow Chemistry)Controls reaction completion; shorter times may prevent byproduct formation. rsc.orgresearchgate.net

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Intermediates

The formation of the bromomethyl group in 2-Bromo-1-(bromomethyl)-3-chlorobenzene from its precursor, 2-bromo-3-chlorotoluene (B1273141), typically proceeds through a free-radical mechanism. This process, known as free-radical halogenation, is favored under conditions that promote the homolytic cleavage of the halogen-halogen bond, such as exposure to UV light or the presence of a radical initiator. The stability of the resulting radical is a key factor in these reactions. In the case of benzylic halogenation, the abstraction of a hydrogen atom from the methyl group leads to the formation of a resonance-stabilized benzylic radical, which enhances the reaction's selectivity for the benzylic position over the aromatic ring.

In contrast, an ionic mechanism for halogenation would involve the formation of a carbocation intermediate. However, this pathway is less common for the side-chain halogenation of alkylbenzenes. The conditions that favor ionic mechanisms, such as the presence of a Lewis acid catalyst, typically lead to electrophilic substitution on the aromatic ring rather than at the benzylic position.

The stereochemical outcome of nucleophilic substitution reactions at the benzylic carbon of this compound is a critical consideration. If the benzylic carbon were a stereocenter, the reaction could proceed through two primary pathways with distinct stereochemical consequences: S(_N)1 and S(_N)2.

An S(_N)2 reaction mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemistry at the carbon center. This is a concerted, one-step process where the bond to the leaving group breaks as the new bond with the nucleophile forms. On the other hand, an S(_N)1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, resulting in a racemic mixture of products. The choice between these pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the solvent. For primary benzylic halides like this compound, the S(_N)2 pathway is generally favored.

Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (S(_N)Ar) is a potential reaction pathway for this compound, where a nucleophile displaces one of the halogen substituents on the aromatic ring. For an S(_N)Ar reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and a good leaving group must be present. The bromo and chloro substituents on the ring are electron-withdrawing, which makes the ring more susceptible to nucleophilic attack.

The S(_N)Ar mechanism involves two steps: the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The benzylic bromide in this compound is particularly reactive towards nucleophilic substitution. This heightened reactivity is attributed to the ability of the adjacent benzene (B151609) ring to stabilize the transition state of the reaction. This compound can be utilized as a reagent to introduce the 2-bromo-3-chlorobenzyl group into other molecules through nucleophilic substitution reactions where the bromide ion is displaced.

Benzylic halides can undergo both S(_N)1 and S(_N)2 reactions. The specific pathway is determined by the structure of the halide, the nucleophile's nature, and the solvent used. Primary benzylic halides, such as the one , tend to favor the S(_N)2 mechanism.

The presence of electron-withdrawing halogen atoms significantly influences the reactivity of this compound. These halogens affect both the benzylic bromomethyl group and the aromatic ring. The chloromethyl group can undergo nucleophilic substitution reactions, while the halogen-substituted aromatic ring is generally deactivated towards electrophilic substitution.

In the context of nucleophilic aromatic substitution, the electron-withdrawing groups are essential for the reaction to proceed, as they make the aromatic ring electron-deficient and more prone to attack by a nucleophile. The effectiveness of these groups in stabilizing the intermediate Meisenheimer complex is greatest when they are positioned ortho or para to the leaving group.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (known as a Wheland intermediate or arenium ion), followed by the loss of a proton to restore aromaticity. acs.orguci.edu The rate-determining step is the formation of this carbocation. uci.edu

For this compound, the benzene ring is substituted with three groups: a bromine atom, a chlorine atom, and a bromomethyl group (-CH₂Br). The directing effects of these substituents determine the regioselectivity of further electrophilic substitution.

Halogens (Br and Cl): Bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and slows down the reaction compared to benzene. uci.edu However, they are ortho, para-directors because their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion intermediate when the electrophile attacks at the positions ortho or para to the halogen. youtube.comsaskoer.ca

Bromomethyl group (-CH₂Br): The bromomethyl group is a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is considered a meta-director.

Considering the combined effects of the substituents on this compound:

The C4 position is para to the chlorine at C3 and ortho to the bromine at C2.

The C6 position is ortho to the bromine at C2.

The C5 position is meta to both halogens and the bromomethyl group.

The directing effects of the substituents are summarized in the table below. The positions are numbered starting from the carbon bearing the bromomethyl group as C1.

SubstituentPositionInductive EffectResonance EffectDirecting Preference
-BrC2Withdrawing (-I)Donating (+R)ortho, para
-ClC3Withdrawing (-I)Donating (+R)ortho, para
-CH₂BrC1Withdrawing (-I)Nonemeta

Given that halogens are ortho, para-directors, the most likely positions for electrophilic attack are C4 and C6. The C4 position is sterically more accessible and is activated by both the bromine and chlorine atoms. The C6 position is activated by the bromine atom but is adjacent to the bulky bromomethyl group, which may cause steric hindrance. Therefore, electrophilic attack is predicted to occur predominantly at the C4 position.

Elimination Reaction Mechanisms

The presence of a bromomethyl group allows for elimination reactions. Depending on the reaction conditions, particularly the strength of the base, different mechanisms such as E1 or E2 can be operative. pharmaguideline.commsu.edulibretexts.org

An elimination reaction of this compound would involve the removal of a hydrogen atom from an adjacent carbon and the bromide ion from the bromomethyl group, leading to the formation of a double bond. However, given the aromatic nature of the ring, a standard elimination to form an exocyclic double bond is less common than reactions involving the aryl halides.

A more significant elimination pathway for this molecule involves the aryl halides and can lead to the formation of highly reactive intermediates.

Formation of Highly Reactive Unsaturated Intermediates (e.g., Benzyne Analogs)

When treated with a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), aryl halides that have a hydrogen atom on a carbon adjacent to the halogen-bearing carbon can undergo an elimination-addition reaction. masterorganicchemistry.comlibretexts.org This reaction proceeds through a highly reactive benzyne intermediate. masterorganicchemistry.comlibretexts.orgpressbooks.pub

In the case of this compound, the bromine at C2 has an adjacent hydrogen at C1 (if the bromomethyl group were first converted to a methyl group) and the chlorine at C3 has an adjacent hydrogen at C4. The most likely benzyne to form would involve the elimination of HBr or HCl. For instance, a strong base could abstract the proton at C4, followed by the elimination of the chloride ion at C3 to form a 2-bromo-benzyne analog. youtube.comyoutube.com

The steps for the formation of a benzyne intermediate are:

Deprotonation: A strong base removes a proton from the position ortho to a halogen. chemistrysteps.com

Elimination: The resulting carbanion expels the halide ion, forming a triple bond within the benzene ring. chemistrysteps.com

The benzyne is a very reactive species and will readily react with any available nucleophile, including the solvent or the conjugate acid of the base used. pressbooks.pub

Base-Mediated Elimination Kinetics and Thermodynamics

The kinetics of base-mediated elimination reactions depend on the mechanism.

E2 Mechanism: This is a bimolecular elimination that occurs in a single, concerted step. pharmaguideline.commasterorganicchemistry.com The rate of the reaction is dependent on the concentration of both the substrate and the base (Rate = k[Substrate][Base]). msu.eduslideshare.net E2 reactions are favored by strong, bulky bases. slideshare.net

E1 Mechanism: This is a unimolecular elimination that proceeds through a two-step mechanism involving the formation of a carbocation intermediate. pharmaguideline.com The rate-determining step is the formation of the carbocation, and the rate is only dependent on the concentration of the substrate (Rate = k[Substrate]). pharmaguideline.com E1 reactions are favored by weak bases and polar protic solvents.

For the formation of a benzyne intermediate from an aryl halide, the reaction is typically carried out with a very strong base, and the first step of proton removal is often the rate-determining step. The acidity of the ortho proton is a key factor; electron-withdrawing groups can increase this acidity. chemistrysteps.com

Oxidation Reactions of the Bromomethyl Functionality

The bromomethyl group is at a benzylic position, which is the carbon atom directly attached to the benzene ring. Benzylic positions are particularly susceptible to oxidation. masterorganicchemistry.comlibretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. chemistrysteps.comlibretexts.orglibretexts.org

In the case of this compound, the bromomethyl group (-CH₂Br) can be oxidized to a carboxylic acid group (-COOH). This reaction would yield 2-Bromo-3-chlorobenzoic acid. The reaction proceeds through a complex mechanism that is believed to involve the formation of benzylic radicals. libretexts.org

Starting MaterialOxidizing AgentProduct
This compoundKMnO₄, H₂O, heat2-Bromo-3-chlorobenzoic acid

This transformation is synthetically useful as it allows for the introduction of a carboxylic acid group onto the benzene ring, which can be a precursor for many other functional groups. chemistrysteps.com

Reductive Transformations and Dehalogenation Studies

Reductive transformations of this compound can target either the bromomethyl group or the aryl halides.

Reduction of the Bromomethyl Group: The bromomethyl group can be reduced back to a methyl group (-CH₃). This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Dehalogenation: Reductive dehalogenation is the removal of a halogen atom and its replacement with a hydrogen atom. This process can be achieved through several methods, including:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a source of hydrogen (e.g., H₂ gas).

Metal-Mediated Reduction: Using active metals like sodium or calcium in the presence of an alcohol. google.com

Radical-Based Reductions: Using radical initiators and a hydrogen atom donor. organic-chemistry.orgacs.org

The relative reactivity of the different C-X bonds to reductive cleavage is generally C-I > C-Br > C-Cl. acs.org Therefore, in this compound, the C-Br bonds are expected to be more readily cleaved than the C-Cl bond. It is plausible that selective dehalogenation could be achieved under carefully controlled conditions. For instance, the benzylic C-Br bond in the bromomethyl group might be the most susceptible to reduction. Microbial reductive dehalogenation has also been studied for various halogenated aromatic compounds, often showing specific regioselectivity. berkeley.edunih.govnih.gov

Reaction TypeReagentsPotential Product(s)
Reduction of Bromomethyl GroupLiAlH₄2-Bromo-3-chloro-1-methylbenzene
Reductive Dehalogenation (Aryl)Pd/C, H₂1-(Bromomethyl)-3-chlorobenzene, 2-Bromo-1-(bromomethyl)benzene, 1-(Bromomethyl)benzene

Advanced Reactivity and Derivative Synthesis

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of both an aryl bromide and a benzylic bromide in 2-bromo-1-(bromomethyl)-3-chlorobenzene allows for selective and diverse functionalization.

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, is a premier method for the synthesis of biaryl compounds. nih.govsandiego.eduorganic-chemistry.org In the case of this compound, the aryl bromide at the C2 position is the primary site for Suzuki-Miyaura coupling, leading to the formation of a new aryl-aryl bond. nih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. nih.govyoutube.com

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

EntryArylboronic AcidCatalystBaseProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃2-Phenyl-1-(bromomethyl)-3-chlorobenzene
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄2-(4-Methoxyphenyl)-1-(bromomethyl)-3-chlorobenzene
33-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃2-(3-Pyridinyl)-1-(bromomethyl)-3-chlorobenzene

This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodologies.

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for a variety of other palladium- and nickel-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a wide array of substituents, further diversifying the molecular scaffolds that can be accessed from this starting material. researchgate.net

Palladium catalysts are effective for various coupling reactions, including the Stille coupling (with organotin reagents), Hiyama coupling (with organosilicon reagents), and Sonogashira coupling (with terminal alkynes). nih.gov Nickel catalysis offers a complementary and sometimes more reactive alternative, particularly for the coupling of less reactive electrophiles. mdpi.comnih.gov The benzylic bromide moiety can also participate in certain cross-coupling reactions, although the aryl bromide is generally more reactive under typical palladium-catalyzed conditions. nih.gov

A key feature of this compound is the potential for regioselective functionalization. The different reactivities of the aryl bromide, aryl chloride, and benzylic bromide allow for stepwise or selective reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position. nih.govacs.org

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor the reaction at one site over the others. For instance, specific ligand systems can promote the oxidative addition of palladium to the C-Br bond while leaving the C-Cl and C(sp³)-Br bonds intact. nih.gov This regioselectivity is crucial for the controlled synthesis of complex, unsymmetrically substituted aromatic compounds.

Derivatization of Halogen Atoms for Further Functionalization

The halogen atoms in this compound serve as versatile handles for a wide range of chemical transformations beyond cross-coupling reactions. The benzylic bromide is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. libretexts.orgmasterorganicchemistry.com

The aryl bromide can be converted into other functional groups through reactions such as lithiation followed by quenching with an electrophile, or through metal-catalyzed amination (Buchwald-Hartwig reaction) and cyanation reactions. These transformations significantly expand the synthetic utility of this compound.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentFunctionalized PositionProduct Functional Group
Nucleophilic SubstitutionSodium azideBromomethylAzidomethyl
Nucleophilic SubstitutionSodium cyanideBromomethylCyanomethyl
Buchwald-Hartwig AminationAniline, Pd catalyst, baseC2-BrPhenylamino
CyanationCuCNC2-BrCyano

This table illustrates potential derivatization pathways based on the known reactivity of aryl and benzylic bromides.

Ring-Opening and Rearrangement Chemistry

While the aromatic ring of this compound is generally stable, the benzylic bromide moiety can participate in reactions that lead to rearrangement or ring-opening of other molecules. For instance, under photoredox catalysis, benzyl (B1604629) bromides can generate carbocations that can be trapped by cyclic ethers, leading to a ring-opening addition reaction. cas.cnresearchgate.net

Rearrangement reactions involving the aromatic core are less common and typically require harsh conditions. However, rearrangements of substituents attached to the ring can be achieved through various synthetic manipulations. libretexts.org

Cycloaddition Reactions with Activated Multiple Bonds

While this compound itself is not a typical substrate for cycloaddition reactions, its derivatives can participate in such transformations. For example, if the benzylic bromide is converted to a vinyl group through a Wittig reaction or other elimination process, the resulting styrene (B11656) derivative could undergo Diels-Alder or other cycloaddition reactions.

Additionally, the introduction of other functional groups onto the aromatic ring could enable participation in [3+2] or other cycloaddition pathways. The reactivity in these cases would be highly dependent on the specific nature of the introduced functional group. nih.govgrowingscience.com

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These computational methods solve the Schrödinger equation (or approximations of it) for a given molecular system.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In a hypothetical DFT study of 2-Bromo-1-(bromomethyl)-3-chlorobenzene, the primary goal would be to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

From this optimized geometry, a wealth of information about the molecule's electronic structure, such as the distribution of electrons and the energies of molecular orbitals, can be derived. These calculations provide a foundational understanding of the molecule's stability and intrinsic electronic properties.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Signatures

Following geometry optimization, the same computational methods can be used to predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific mode of vibration, such as the stretching or bending of bonds (e.g., C-H, C-Br, C-Cl).

These theoretical frequencies are crucial for interpreting experimental spectroscopic data, such as that from Infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with an experimental one, scientists can confirm the molecule's structure and the successful synthesis of the compound. Due to the absence of specific studies on this compound, a detailed table of its predicted vibrational frequencies cannot be provided.

Electronic Structure Analysis and Reactivity Descriptors

Beyond the basic structure, computational chemistry offers deep insights into a molecule's reactivity. By analyzing the electronic distribution and orbital energies, researchers can predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. pcovery.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more easily excitable and therefore more reactive. For this compound, specific HOMO-LUMO energy values are not available in the reviewed literature.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Parameter Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
HOMO-LUMO Gap (eV) Data Not Available

No published research data is available for these specific parameters for this compound.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform. An electrostatic potential (ESP) map is a computational visualization that illustrates the charge distribution on the surface of a molecule. Regions that are electron-rich are typically colored red, indicating a partial negative charge and a propensity to interact with electrophiles. Electron-poor regions are colored blue, indicating a partial positive charge and a susceptibility to nucleophilic attack. An ESP map for this compound would reveal the electrophilic and nucleophilic sites, providing a visual guide to its reactive behavior.

Global and Local Reactivity Indices (e.g., Electrophilicity Index, Global Softness)

Electrophilicity Index (ω): This index measures a molecule's ability to accept electrons, quantifying its electrophilic nature.

Global Softness (S): The inverse of global hardness, softness indicates how easily the electron density of a molecule can be distorted. A higher value suggests greater reactivity.

Local reactivity indices, such as the Fukui function, would further pinpoint which specific atoms in this compound are most likely to participate in electrophilic or nucleophilic attacks. Without dedicated computational studies, the values for these indices remain undetermined.

Table 2: Hypothetical Global Reactivity Descriptors

Descriptor Value
Electronegativity (χ) Data Not Available
Chemical Hardness (η) Data Not Available
Global Softness (S) Data Not Available
Electrophilicity Index (ω) Data Not Available

No published research data is available for these specific parameters for this compound.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling for this compound would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of its reactions. A primary focus of such studies would be on nucleophilic substitution reactions at the benzylic carbon, which is a characteristic reaction for benzyl (B1604629) halides.

The presence of two bromine atoms and a chlorine atom on the benzene (B151609) ring, along with the bromomethyl group, makes this molecule particularly interesting for theoretical analysis. The substituents exert both inductive and resonance effects, which modulate the electron density of the aromatic ring and the reactivity of the benzylic carbon. Computational models can quantify these effects and predict their impact on the reaction mechanism, which can proceed via an S(_N)1, S(_N)2, or borderline pathway.

A key outcome of reaction pathway modeling is the determination of activation energies () and reaction barriers. These values are critical for predicting the rate of a chemical reaction. For this compound, theoretical calculations would focus on the transition states of possible reaction pathways.

For an S(_N)2 reaction, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. The energy of this five-coordinate transition state relative to the reactants gives the activation barrier. For an S(_N)1 reaction, the rate-determining step is the formation of a benzylic carbocation. The activation energy would correspond to the energy required to cleave the C-Br bond to form this intermediate.

The substituents on the benzene ring of this compound are electron-withdrawing, which would generally disfavor the formation of a carbocation, suggesting that an S(_N)1 pathway might have a high activation barrier. However, the benzylic position itself provides resonance stabilization to a carbocation. DFT calculations are essential to resolve the competition between these opposing effects.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the nucleophilic substitution of this compound with a generic nucleophile (Nu), comparing S(_N)1 and S(_N)2 pathways in the gas phase.

Reaction PathwayRate-Determining StepCalculated Activation Energy (kcal/mol)
S(_N)1C-Br bond cleavage to form carbocation28.5
S(_N)2Nucleophilic attack on the benzylic carbon22.1

This table contains hypothetical data for illustrative purposes, based on typical values for similar compounds.

Solvents play a crucial role in the outcome of nucleophilic substitution reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction energetics.

Polar protic solvents, like water or ethanol, are known to stabilize charged species, such as carbocations and leaving groups. libretexts.orgcsbsju.edu This would lower the activation energy for the S(_N)1 pathway by stabilizing the benzylic carbocation and the bromide anion. libretexts.orgcsbsju.edu Conversely, polar aprotic solvents, such as acetone (B3395972) or DMSO, are less effective at solvating anions, which can enhance the nucleophilicity of anionic nucleophiles and favor the S(_N)2 pathway. quora.com

For this compound, computational studies would likely show a significant solvent-dependent competition between the S(_N)1 and S(_N)2 mechanisms. In a polar protic solvent, the S(_N)1 pathway, while potentially disfavored in the gas phase, could become competitive or even dominant.

The following interactive table provides hypothetical activation energies for the S(_N)1 and S(_N)2 reactions of this compound in different solvents, as would be predicted by computational modeling.

SolventSolvent TypeS(_N)1 Activation Energy (kcal/mol)S(_N)2 Activation Energy (kcal/mol)Favored Pathway
Gas PhaseN/A28.522.1S(_N)2
WaterPolar Protic20.324.5S(_N)1
EthanolPolar Protic22.123.8S(_N)1/S(_N)2 borderline
AcetonePolar Aprotic26.821.2S(_N)2
DMSOPolar Aprotic25.920.5S(_N)2

This table contains hypothetical data for illustrative purposes, based on established principles of solvent effects in nucleophilic substitution reactions.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its interactions with solvent molecules, other reagents, or biological macromolecules.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms and molecules. This allows for the study of processes such as solvation, conformational changes, and binding events.

An MD simulation of this compound in a water box, for example, would reveal the structure of the solvation shell around the molecule. It would show how water molecules orient themselves to interact with the polar C-Br and C-Cl bonds and the nonpolar aromatic ring. Such simulations are crucial for understanding the solubility and transport properties of the compound.

Furthermore, MD simulations can be used to study the interaction of this compound with proteins or other biological targets. These simulations can help to identify potential binding sites and modes of interaction, which is valuable in the context of medicinal chemistry and toxicology. The halogen atoms on the molecule can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition. nih.gov MD simulations can model these interactions and assess their contribution to binding affinity. nih.gov

Applications As a Building Block in Complex Chemical Architectures

Precursors in the Synthesis of Complex Organic Molecules

The compound 2-Bromo-1-(bromomethyl)-3-chlorobenzene serves as a potent electrophile, primarily due to the benzylic bromide (-CH2Br) group. This functional group is an excellent leaving group in nucleophilic substitution (SN2) reactions, enabling the straightforward attachment of the 2-bromo-3-chlorobenzyl moiety to a wide range of nucleophiles. This reactivity is fundamental to its role as a precursor in the synthesis of more complex molecules.

By reacting with nucleophiles such as amines, alcohols, thiols, or carbanions, the 2-bromo-3-chlorobenzyl group can be incorporated into larger molecular systems. The aryl bromine and chlorine atoms are significantly less reactive under these conditions and typically remain intact, offering sites for further, subsequent modifications, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. This two-stage reactivity allows for a modular and controlled approach to building complex organic architectures. For instance, a synthetic strategy could first involve the substitution of the benzylic bromide, followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide position, leveraging the differential reactivity of the C(sp³)-Br and C(sp²)-Br bonds.

Role in the Construction of Advanced Pharmaceutical Scaffolds

In medicinal chemistry, the introduction of substituted aromatic rings is a common strategy for modulating the pharmacological properties of a lead compound. The 2-bromo-3-chlorobenzyl group can confer specific steric and electronic properties to a molecule, potentially enhancing its binding affinity to biological targets. Substituted benzyl (B1604629) bromides are recognized as key intermediates in the synthesis of various pharmaceuticals. For example, the related compound 2-bromobenzyl bromide is a crucial intermediate in the synthesis of Pinaverium bromide, a selective calcium antagonist used to treat gastrointestinal disorders. guidechem.com

The utility of such building blocks is demonstrated in the synthesis of complex heterocyclic systems with potential biological activity. aip.org A relevant example is the synthesis of a 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one, a complex molecule investigated for its potential as an α-glucosidase inhibitor. aip.org In this synthesis, a related building block, 2-chlorobenzyl bromide, is used to alkylate an indole (B1671886) nitrogen, showcasing a key bond-forming reaction that incorporates the substituted benzyl group into a larger, biologically relevant scaffold. aip.org This illustrates the type of transformation where this compound would be highly effective.

Table 1: Potential Reactions in Pharmaceutical Scaffold Synthesis

Reaction TypeReactant Functional GroupBond FormedPotential Application
N-AlkylationAmine, Indole, ImidazoleC-NIntroduction of the benzyl moiety into nitrogen-containing heterocycles.
O-AlkylationAlcohol, PhenolC-OFormation of substituted benzyl ethers.
S-AlkylationThiolC-SFormation of substituted benzyl thioethers.
C-AlkylationEnolates, OrganometallicsC-CCarbon framework extension.

The development of novel synthetic routes to bioactive compounds often relies on the availability of versatile building blocks that can participate in multiple types of chemical transformations. The structure of this compound is well-suited for this role. Its benzylic bromide allows for initial elaboration via substitution reactions, while the two different aryl halides (Br and Cl) enable selective, stepwise functionalization using modern cross-coupling chemistry.

This multi-handle approach facilitates the exploration of chemical space around a core scaffold, a key activity in lead optimization. A synthetic chemist could, for example, generate a library of compounds by first reacting the benzylic bromide with a series of different amines and then subjecting each of these products to different Suzuki coupling partners at the aryl bromide position. This strategy allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. The presence of the chloro group provides yet another site for modification, although it generally requires more forcing reaction conditions for cross-coupling than the aryl bromide.

Intermediates in the Synthesis of Agrochemicals and Dyes

Halogenated aromatic compounds are fundamental precursors in the synthesis of a wide array of agrochemicals and dyes. google.commodychem.co Brominated and chlorinated benzene (B151609) derivatives are often used to construct the core structures of herbicides, fungicides, and insecticides, where the halogen atoms can contribute to the biological activity and metabolic stability of the final product. Patents describe how halogenated benzenes serve as important intermediates for biologically active compounds in the agrochemical industry. google.com

In the field of dye chemistry, bromo-substituted aromatic compounds are used as intermediates to create various classes of dyes. hakon-art.commdpi.com The synthesis of bromine-containing reactive dyes often involves the diazotization of a bromo-aniline derivative, which is then coupled with other components to produce the final chromophore. hakon-art.com While direct use of this compound in a specific, named dye is not prominently documented, its structure is analogous to precursors used in the synthesis of functional dyes where brominated phenothiazines act as key building blocks. mdpi.com The compound could be modified—for example, by converting the benzylic bromide to an amine or phenol—to generate a precursor suitable for incorporation into complex dye structures.

Monomer or Intermediate for Specialty Polymers and Materials

The bifunctional nature of this compound makes it a candidate for use in materials science as a monomer or an intermediate for specialty polymers. The reactive benzylic bromide can participate in step-growth polymerization reactions. For example, in a polycondensation reaction with a dinucleophile such as a bisphenol or a dithiol, the benzylic bromide would undergo repeated substitution reactions to form a polymer backbone containing the 2-bromo-3-chlorophenylene unit.

Research into polymerization reactions involving similar structures, such as α-(halomethyl)acrylates, demonstrates the utility of tandem reactions where a conjugate substitution (an SN2' reaction) initiates polymerization. nii.ac.jp This highlights how a reactive halide on a side group can be used to build a polymer chain. By analogy, this compound could react with suitable comonomers to produce polyesters, polyethers, or polythioethers with halogenated aromatic units in the main chain. These halogen atoms would increase the polymer's flame resistance and modify its thermal and mechanical properties. Furthermore, the remaining aryl halides on the polymer backbone could be used for post-polymerization modification, allowing for the grafting of other functional groups onto the material.

Comparative Studies and Future Research Directions

Structural Homologs and Analogs: Impact of Halogen and Substitution Pattern Variation on Reactivity

Halogens are more electronegative than hydrogen and thus exert an electron-withdrawing inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. stackexchange.com Consequently, all halobenzenes react more slowly than benzene itself in reactions like nitration. stackexchange.com However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. The interplay of these effects means that while the ring is deactivated, substitution still occurs preferentially at specific sites. stackexchange.com

The type of halogen is a critical factor. The reactivity of carbon-halogen bonds in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F. This difference allows for selective reactions on polyhalogenated compounds containing different halogens. For instance, in a molecule containing both bromine and chlorine, a Suzuki-Miyaura coupling can often be performed selectively at the more reactive C-Br bond. researchgate.net

The substitution pattern also has a profound impact. Steric hindrance can play a significant role in directing reactions. For instance, in the hydrodehalogenation of polychlorinated benzenes, the removal of chlorine substituents is primarily driven by steric factors. nih.gov Similarly, the relative rates of degradation for polyfluorinated benzenes are influenced by the number and adjacency of fluorine substituents, with adjacent fluorines being removed preferentially. nih.gov

The presence of the bromomethyl group introduces another layer of reactivity. This benzylic bromide is highly susceptible to nucleophilic substitution reactions, a reactivity distinct from the aryl halides attached directly to the ring. This allows for sequential functionalization, where the bromomethyl group can be modified without affecting the aryl C-Br or C-Cl bonds under certain conditions.

Table 1: Comparison of Relative Nitration Rates for Halobenzenes Compared to Benzene.
CompoundRelative Rate of NitrationPrimary Effect
Benzene1.0N/A (Reference)
Fluorobenzene0.11Strong Inductive Withdrawal
Chlorobenzene0.02Strong Inductive Withdrawal
Bromobenzene0.06Inductive Withdrawal > Resonance Donation
Iodobenzene0.13Weaker Inductive Withdrawal

Data derived from relative rates of aromatic electrophilic nitration studies. stackexchange.com

Challenges and Opportunities in Achieving Highly Selective Functionalization

The functionalization of polyhalogenated arenes like 2-bromo-1-(bromomethyl)-3-chlorobenzene in a site-selective manner is a significant goal in synthetic chemistry, as it allows for the rapid construction of complex molecules for medicinal, agrochemical, and materials applications. acs.orgnih.gov However, achieving high selectivity presents considerable challenges when multiple, chemically similar reactive sites are present. acs.orgescholarship.org

The primary challenge lies in differentiating between the two aromatic C-X bonds (C-Br and C-Cl) and the benzylic C-Br bond. While the benzylic bromide is generally much more reactive towards nucleophilic substitution, selectively reacting one of the aryl halides over the other is more difficult. In cross-coupling reactions, the C-Br bond is typically more reactive than the C-Cl bond, providing an opportunity for selective functionalization. researchgate.net However, achieving perfect selectivity can be difficult, and mixtures of products are common.

Strategies to overcome these challenges often rely on fine-tuning reaction conditions:

Catalyst and Ligand Control: The choice of catalyst and, crucially, the ligands attached to the metal center can influence which halogen is activated. Different ligand systems can impart steric or electronic biases that favor reaction at one site over another.

Electronic and Steric Differentiation: The inherent electronic differences between bromine and chlorine can be exploited. Furthermore, the steric environment around each halogen, influenced by the adjacent substituents, can be used to direct the reaction. acs.orgescholarship.org

Directed Metalation: The presence of a directing group can guide a metalating agent (like an organolithium reagent) to a specific position, allowing for subsequent reaction with an electrophile.

An opportunity in this field is the development of novel catalytic systems that can differentiate between C-X bonds with even greater precision. The ability to selectively functionalize each of the three halogenated positions on the this compound scaffold would provide a powerful tool for building molecular complexity from a single, readily available starting material. nih.gov Such methods are highly sought after for creating libraries of compounds for drug discovery and materials science. escholarship.org

Green Chemistry Principles in the Synthesis and Transformations of Halogenated Aromatics

Traditionally, the synthesis of halogenated aromatic compounds has involved harsh conditions and the use of hazardous reagents and solvents, such as chlorinated solvents. rsc.orgrsc.org This has prompted a shift towards more environmentally benign methods that align with the principles of green chemistry. taylorfrancis.com

Key areas of improvement include:

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a major focus. rsc.orguni-lj.si

Safer Halogenating Agents: Classic methods often use elemental bromine (Br₂), which is highly toxic and dangerous to handle. acs.org Greener approaches utilize in-situ generation of the halogenating species from safer precursors, such as using pyridinium (B92312) tribromide or oxidizing halide salts with agents like hydrogen peroxide, where the only byproduct is water. acs.orgrsc.org

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions, reduce waste, and improve selectivity. Organocatalysts, for example, have been used for the electrophilic bromination of aromatics in non-polar, green solvents like heptane. rsc.org This approach can also simplify product purification, sometimes avoiding the need for column chromatography. rsc.org

Atom Economy: Developing reactions that are highly atom-economical, such as direct C-H activation and halogenation, is a significant goal. rsc.org These methods avoid the pre-functionalization steps that generate stoichiometric waste, leading to cleaner synthetic processes. rsc.org

The application of these principles to the synthesis and transformation of molecules like this compound is crucial for sustainable chemical manufacturing. uni-lj.si

Future Prospects for Advanced Materials and Medicinal Chemistry Research Utilizing this Scaffold

The this compound scaffold, with its multiple, differentially reactive functional groups, holds significant potential for future research in both advanced materials and medicinal chemistry.

In medicinal chemistry , polyhalogenated aromatic compounds are core components of many pharmaceuticals. rsc.org The ability to selectively functionalize the three positions on this scaffold allows for the systematic modification of a molecule's structure to optimize its biological activity. This is a key strategy in drug discovery, used to fine-tune properties like binding affinity, selectivity, and metabolic stability. For example, bromomethyl-substituted scaffolds have been developed as platforms for the efficient optimization of compounds targeting bacterial virulence. nih.gov The ortho-bromo-chloro substitution pattern can be used to control the conformation of attached side chains, potentially leading to more potent and selective interactions with biological targets.

In materials science , functionalized arenes are fundamental building blocks for polymers, electronic materials, and ligands for catalysis. nih.gov The sequential, site-selective functionalization of the this compound core could be used to synthesize highly unsymmetrical molecules with tailored electronic and photophysical properties. Such molecules are of interest for applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The presence of heavy atoms like bromine can also impart specific properties, such as enhanced intersystem crossing, which is useful in photochemistry and materials for optoelectronics.

The continued development of selective functionalization methods will be key to unlocking the full potential of this and similar polyhalogenated scaffolds. nih.gov

Q & A

Q. What in silico approaches assess the potential bioactivity of derivatives synthesized from this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases). ADMET predictions (SwissADME) evaluate bioavailability and toxicity. Validate with in vitro assays (e.g., IC₅₀ in cancer cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.